N-(2-ethoxyphenyl)-2,2-diphenylacetamide
Description
N-(2-Ethoxyphenyl)-2,2-diphenylacetamide is a substituted acetamide derivative characterized by a central 2,2-diphenylacetamide scaffold with an ethoxyphenyl substituent at the nitrogen atom. For instance, 2,2-diphenylacetamide serves as a precursor for drugs like loperamide (antidiarrheal) and darifenacin (muscarinic receptor antagonist) . The ethoxy group in this compound likely enhances solubility and modulates bioactivity compared to unsubstituted analogs.
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H21NO2/c1-2-25-20-16-10-9-15-19(20)23-22(24)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,23,24) |
InChI Key |
LRBUBUHAIVWLPS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Anti-Inflammatory COX-2 Inhibitors
Several 2,2-diphenylacetamide derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). Key examples include:
- Key Findings: L2 outperforms diclofenac and ibuprofen in binding affinity and inhibition constants, suggesting superior COX-2 inhibition . The morpholinyl and diethylamino groups in L2 enhance interactions with the COX-2 active site. In contrast, the ethoxyphenyl group in N-(2-ethoxyphenyl)-2,2-diphenylacetamide may confer distinct electronic or steric effects, though direct data is lacking.
Thiourea Derivatives and Electronic Properties
Thiourea-functionalized analogs have been studied for their electronic and structural characteristics:
- The ethoxyphenyl group in the target compound may stabilize the molecule through weak C–H⋯π interactions, similar to 2,2-diphenylacetamide’s crystal packing .
Structural Analogs with Varied Substituents
Substituents significantly influence physical and pharmacological properties:
- Key Findings: Hydrophilic groups (e.g., hydroxy, diethylamino) improve solubility, while aromatic substituents (e.g., thiazol, dichlorophenyl) enhance rigidity and target binding . The ethoxy group in this compound may balance lipophilicity and metabolic stability, similar to ethoxy-containing drug candidates .
Pharmacological Potential
- L2 (Morpholinyl Derivative) : Demonstrated the highest ligand efficiency (0.32) among COX-2 inhibitors, surpassing clinical standards .
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